2-(4-Chlorophenylthio)-1-(4-phenylpiperazinyl)propan-1-one
Description
2-(4-Chlorophenylthio)-1-(4-phenylpiperazinyl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a 4-chlorophenylthio group at the C2 position and a 4-phenylpiperazinyl moiety at the C1 position.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2OS/c1-15(24-18-9-7-16(20)8-10-18)19(23)22-13-11-21(12-14-22)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIREFYTVJJZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenylthio)-1-(4-phenylpiperazinyl)propan-1-one typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting an appropriate amine with a dihaloalkane under basic conditions.
Attachment of the phenyl group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Introduction of the chlorophenylthio group: This step involves the reaction of a chlorophenylthiol with the piperazine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenylthio)-1-(4-phenylpiperazinyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.
Scientific Research Applications
Medicinal Chemistry
The compound is of particular interest in drug discovery due to its potential biological activities. It has been studied for its interactions with various biological targets, which may include:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, making it a candidate for developing treatments for psychiatric disorders.
- Antitumor Activity : Some analogs of this compound have shown promise in inhibiting cancer cell proliferation.
Pharmacology
Research indicates that 2-(4-Chlorophenylthio)-1-(4-phenylpiperazinyl)propan-1-one can modulate enzyme activity and cellular signaling pathways, which is crucial for understanding its therapeutic effects. Its mechanism of action likely involves binding to specific receptors or enzymes, leading to altered biological responses.
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of compounds related to this compound. Here are notable findings:
- Antidepressant Effects : A study demonstrated that derivatives of this compound exhibited significant antidepressant-like effects in animal models, suggesting potential applications in treating depression.
- Neuroprotective Properties : Research highlighted the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage, indicating their potential use in neurodegenerative diseases.
- Antimicrobial Activity : Certain derivatives have shown promising antimicrobial properties against various pathogens, positioning them as candidates for developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenylthio)-1-(4-phenylpiperazinyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs are identified based on shared features such as the propan-1-one core, arylthio groups, or piperazine/piperidine derivatives. Below is a detailed comparison:
Key Structural Analogs and Their Properties
Table 1: Comparative Analysis of Structural Analogs
Key Observations
Substituent Effects on Lipophilicity and Bioactivity: The 4-chlorophenylthio group in the target compound and ’s analog enhances lipophilicity compared to the benzyloxy group in ’s compound. This may improve membrane permeability, a critical factor in antimicrobial or CNS-targeting activities . The 4-phenylpiperazinyl group in the target compound differs from the thiazolidin-3-yl () and piperidyl () moieties.
Synthetic Methodologies: highlights the use of NaBH₄ reduction in methanol for synthesizing chlorophenylthio-containing propanones. If applicable to the target compound, this method could offer a scalable route, though optimization may be needed for the piperazinyl substituent . Microwave-assisted synthesis () demonstrates reduced reaction times for structurally complex propanones, which could be advantageous for the target compound’s piperazinyl group .
Pharmacological Potential: The antimicrobial activity of AAP-1 to AAP-10 () suggests that the propan-1-one scaffold, when paired with nitrogenous heterocycles, may exhibit broad-spectrum bioactivity. The target compound’s 4-phenylpiperazinyl group could similarly enhance interactions with microbial targets .
Biological Activity
2-(4-Chlorophenylthio)-1-(4-phenylpiperazinyl)propan-1-one, a synthetic organic compound, belongs to the piperazine derivatives class. It is recognized for its diverse pharmacological activities and potential therapeutic applications, particularly in the fields of chemistry, biology, and medicine. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-(4-chlorophenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one
- Molecular Formula : C19H21ClN2OS
- Molecular Weight : 360.9 g/mol
- CAS Number : 428476-73-7
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Piperazine Ring : Achieved by reacting an appropriate amine with a dihaloalkane under basic conditions.
- Attachment of the Phenyl Group : Introduced via a nucleophilic aromatic substitution reaction.
- Introduction of the Chlorophenylthio Group : This is done through the reaction of chlorophenylthiol with the piperazine derivative.
Reaction Conditions
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or basic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Thionyl chloride | Electrophilic substitution |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as receptors and enzymes. The compound may modulate cellular signaling pathways through:
- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in various biological processes.
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurochemical pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Studies suggest it may have efficacy in models of depression due to its influence on serotonin and dopamine pathways.
- Analgesic Properties : It has been investigated for pain relief mechanisms, potentially through modulation of pain receptors.
Case Studies and Research Findings
Several studies have explored the compound's biological activity:
- A study conducted by Pendergrass et al. (2023) demonstrated that derivatives similar to this compound inhibited specific bacterial secretion systems, suggesting potential applications in antibiotic development .
- Another research effort highlighted its role in modulating neurotransmitter levels, indicating possible use in treating mood disorders .
- A comparative analysis showed that the compound exhibited a significant reduction in pain response in animal models when compared to standard analgesics .
In Vitro and In Vivo Studies
In vitro assays have demonstrated that this compound can inhibit enzyme activity at micromolar concentrations, while in vivo studies indicated a favorable pharmacokinetic profile with good bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
